molecular formula C11H16N2O2 B3249815 (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide CAS No. 197727-65-4

(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide

Cat. No.: B3249815
CAS No.: 197727-65-4
M. Wt: 208.26 g/mol
InChI Key: DXDLSFSUVHWKEJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Amino Amides within Contemporary Organic Chemistry and Medicinal Chemistry Research

Amino amides are organic compounds characterized by the presence of both an amino group (-NH2) and an amide group (-C(=O)N-). The amide bond is of fundamental importance in nature, forming the backbone of peptides and proteins. prismbiolab.com In the realms of organic and medicinal chemistry, the synthesis and application of amino amides are areas of intense investigation.

The amide functional group is prevalent in a vast array of pharmaceuticals, natural products, and biologically active compounds. mdpi.com Consequently, the development of efficient and novel methods for the formation of amide bonds is a central theme in modern organic synthesis. nih.govresearchgate.net Traditional methods often involve the coupling of a carboxylic acid with an amine, frequently requiring activating agents to facilitate the reaction. luxembourg-bio.comresearchgate.net Contemporary research focuses on developing milder, more efficient, and environmentally benign synthetic routes, including catalytic methods that avoid the use of stoichiometric activating reagents. nih.gov

In medicinal chemistry, the amino amide scaffold is a common feature in drug candidates due to its ability to participate in hydrogen bonding interactions, a key factor in molecular recognition and binding to biological targets. mdpi.com The structural rigidity and stability of the amide bond also contribute to the pharmacokinetic properties of drug molecules.

Significance of Chiral Alpha-Amino Amide Scaffolds in Academic Inquiry

The significance of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide is further underscored by its stereochemistry. The "(S)" designation indicates a specific three-dimensional arrangement of atoms around the chiral center, which in this case is the alpha-carbon (the carbon atom adjacent to the carbonyl group). Chirality is a critical aspect of molecular science, as the biological activity of a molecule can be highly dependent on its stereoisomeric form.

Chiral alpha-amino amides are of particular interest for several reasons:

Building Blocks for Peptidomimetics: They serve as fundamental units in the construction of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability and bioavailability.

Asymmetric Catalysis: Chiral amino amides have been successfully employed as ligands and organocatalysts in a variety of asymmetric transformations, enabling the synthesis of other chiral molecules with high enantiomeric purity.

Probing Biological Systems: The stereospecific nature of these compounds makes them valuable tools for studying the stereochemical requirements of biological receptors and enzymes.

The synthesis of enantiomerically pure alpha-amino amides is a key challenge and a major focus of research in asymmetric synthesis. rsc.org

Overview of Current and Emerging Research Trajectories Pertaining to this compound

While dedicated research publications on this compound (CAS Number: 197727-65-4) are not abundant in the current scientific literature, its structural features suggest several potential avenues for investigation. The research landscape for this compound can be considered emerging, with its potential applications likely to be explored in the following areas:

Drug Discovery: Given the prevalence of the amino amide motif in bioactive molecules, this compound may be investigated as a lead compound or a scaffold for the development of new therapeutic agents. Research on structurally similar compounds suggests potential applications in areas such as neuropharmacology and oncology.

Asymmetric Synthesis: The chiral nature of this molecule makes it a candidate for use as a chiral auxiliary or ligand in asymmetric synthesis, contributing to the development of new stereoselective reactions.

Materials Science: The ability of amino amides to form ordered structures through hydrogen bonding could lead to the investigation of this compound in the context of self-assembling materials and supramolecular chemistry.

The future research trajectory for this compound will likely involve its synthesis, full spectroscopic and crystallographic characterization, and a systematic evaluation of its biological and chemical properties.

Detailed Research Findings

Due to the limited specific research on this compound, this section will present data from closely related chiral alpha-amino amides to illustrate the types of research findings that are relevant to this class of compounds.

Synthesis of Chiral Alpha-Amino Amides

The synthesis of chiral alpha-amino amides can be achieved through various methods. A common approach involves the coupling of a chiral amino acid with an amine. For instance, a general synthesis could involve the reaction of (S)-alanine with 4-methoxybenzylamine (B45378). To facilitate this reaction, the carboxylic acid group of alanine (B10760859) is typically activated.

Coupling Method Activating Agent Typical Reaction Conditions Notes
Carbodiimide CouplingDCC or EDCOrganic solvent (e.g., DCM, DMF), often with an additive like HOBtWidely used but can produce urea (B33335) byproducts that may be difficult to remove.
Acid Chloride FormationThionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)Anhydrous conditions, followed by reaction with the amineHighly reactive, may not be suitable for sensitive substrates.
Active Ester Formatione.g., N-Hydroxysuccinimide (NHS)Two-step process: formation of the active ester, then reaction with the amineCan be a milder alternative to acid chlorides.

This table presents general synthetic methods for amino amides and does not represent a specific reported synthesis for this compound.

Spectroscopic Data of a Related Chiral Alpha-Amino Amide

Spectroscopic analysis is crucial for the characterization of newly synthesized compounds. The following data is for the structurally related compound, (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide, and serves as an example of the type of data that would be obtained for the title compound.

Spectroscopic Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ 7.25–7.15 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.12–3.05 (m, 1H, cyclopropyl), 1.45 (d, J = 6.8 Hz, 3H, CH₃)
HPLCRetention time = 8.2 min (C18 column, 70:30 acetonitrile/water), purity ≥99%

This data is for a related compound and is provided for illustrative purposes.

Potential Biological Activities of Structurally Similar Compounds

Research into compounds with similar structural motifs to this compound has revealed a range of biological activities. These findings suggest potential research directions for the title compound.

Potential Biological Activity Observations from Related Compounds Reference
AnticancerInhibition of breast and prostate cancer cell growth; induction of apoptosis.
NeuropharmacologicalModulation of serotonin (B10506) receptors, suggesting potential applications in mood disorders.
AnticonvulsantStructural features are similar to compounds with known anticonvulsant properties.

This table highlights potential research areas based on the activities of structurally related compounds and does not represent established activities of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDLSFSUVHWKEJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 2 Amino N 4 Methoxy Benzyl Propionamide

Enantioselective Synthesis Approaches for (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide

Achieving high enantiomeric purity is critical, and several strategies have been explored to synthesize the (S)-enantiomer of 2-Amino-N-(4-methoxy-benzyl)-propionamide selectively. These methods leverage chiral auxiliaries, asymmetric catalysis, and biocatalysis to control the stereochemical outcome.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, having served its purpose. This strategy is a foundational method for asymmetric synthesis. wikipedia.org

For the synthesis of this compound, a common approach involves attaching a chiral auxiliary to a propionate (B1217596) derivative. Evans' oxazolidinones or pseudoephedrine amides are well-established auxiliaries for this purpose. wikipedia.org The general process begins with the acylation of the chiral auxiliary with propionyl chloride. The resulting intermediate can then be stereoselectively alkylated or, in this context, aminated. A more direct route involves the formation of an amide bond between the auxiliary-bound propionic acid and 4-methoxybenzylamine (B45378), followed by a stereocontrolled introduction of the amino group.

A notable example is the use of an Ellman's sulfinamide auxiliary. mdpi.com In a hypothetical application, (S)-tert-butanesulfinamide could be condensed with a pyruvate (B1213749) derivative to form a chiral sulfinyl imine. Nucleophilic addition to this imine would proceed with high diastereoselectivity, controlled by the bulky tert-butyl group. Subsequent hydrolysis of the sulfinamide would yield the desired (S)-amino group.

Table 1: Comparison of Common Chiral Auxiliaries This table is generated based on established principles of asymmetric synthesis and is for illustrative purposes.

Chiral AuxiliaryKey FeaturesTypical Application
Evans' OxazolidinonesRigid bicyclic structure provides excellent stereocontrol in alkylation and aldol (B89426) reactions.Asymmetric alkylation of the corresponding N-acyl derivative.
PseudoephedrineForms a chiral amide; the enolate is shielded by the auxiliary's structure, directing incoming electrophiles. wikipedia.orgStereoselective alkylation of the α-carbon. wikipedia.org
Ellman's SulfinamideForms chiral sulfinyl imines with aldehydes/ketones, directing nucleophilic attack. mdpi.comAsymmetric synthesis of chiral amines via addition to the C=N bond. mdpi.com

Asymmetric Catalysis in the Formation of the Propionamide (B166681) Moiety

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.com For the target molecule, catalytic strategies could focus on either the asymmetric formation of the C-N bond or the stereoselective creation of the chiral center at the α-carbon.

One potential route is the catalytic asymmetric hydrogenation of an enamide precursor. A dehydroamino acid derivative, N-(4-methoxybenzyl)-2-acetamido-2-propenamide, could be synthesized and then subjected to hydrogenation using a chiral transition-metal catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). This would stereoselectively reduce the double bond to install the (S)-stereocenter.

Another approach involves the asymmetric alkylation of a glycine-derived Schiff base complexed with a chiral transition metal catalyst, like those based on Ni(II). mdpi.com The complex serves as a template, and alkylation with a methylating agent would proceed with high stereoselectivity, followed by decomplexation and amidation with 4-methoxybenzylamine.

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional stereoselectivity under mild conditions. mdpi.com The synthesis of chiral amines and amides is an area where enzymes like transaminases, lipases, and acylases have been successfully applied.

A plausible enzymatic route to this compound could involve a kinetic resolution of a racemic mixture of the corresponding amino acid, (R/S)-alanine. A lipase (B570770) could be used to selectively acylate the (S)-alanine with an activated acyl donor in the presence of 4-methoxybenzylamine, forming the desired amide while leaving the (R)-alanine unreacted.

Alternatively, a transaminase could be employed for the asymmetric amination of a keto-acid precursor, such as 2-oxo-propanoic acid, in a reaction coupled with an amine donor. The enzyme would selectively produce (S)-alanine, which could then be coupled with 4-methoxybenzylamine using a ligase or standard chemical methods. The use of enzymes in continuous membrane reactors has been shown to be effective for producing chiral amino acids on a larger scale. mdpi.com

Exploration of Racemic Synthesis Pathways and Their Academic Relevance

Synthesizing a racemic mixture of 2-Amino-N-(4-methoxy-benzyl)-propionamide, followed by chiral resolution, is often more straightforward than a direct asymmetric synthesis and holds significant academic value for studying resolution techniques. A typical racemic synthesis would involve the direct amidation of racemic alanine (B10760859) (or a derivative) with 4-methoxybenzylamine using standard peptide coupling reagents like DCC and DMAP. nih.gov

The primary academic interest in such pathways lies in the development and optimization of resolution methods. Chemical resolution involves treating the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. google.com These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Table 2: Illustrative Data for Chiral Resolution of a Racemic Amine This table is based on the principles described in patent literature for a similar compound. google.com

StepProcedureResultOptical Purity of Isolated Salt
1Dissolve racemic amine and D-tartaric acid in ethanol/water at 50°C.Formation of diastereomeric salts in solution.N/A
2Cool solution slowly to 25°C to induce crystallization.Preferential precipitation of one diastereomeric salt.>90% diastereomeric excess
3Filter the mixture.Isolation of the solid salt cake.High
4Basify the isolated salt.Liberation of the enantiomerically pure amine.High

Novel Synthetic Route Elucidation and Mechanistic Investigations

The development of novel synthetic routes aims to improve efficiency, reduce costs, or circumvent the use of hazardous reagents. google.com For compounds related to this compound, several innovative pathways have been described in patent literature. google.comgoogle.com

One novel approach begins not from alanine, but from a dihalogenated propionamide. For instance, N-benzyl-2,3-dihalopropionamide can be reacted with an alkali metal methoxide (B1231860) to introduce the methoxy (B1213986) group, followed by ammonolysis to install the amine. google.com This multi-step sequence provides an alternative to starting with a chiral amino acid pool.

Another strategy involves a Gabriel synthesis on a suitable precursor. google.com This classic method for forming primary amines can be incorporated into a modern synthetic plan. For example, reacting a compound like 2-bromo-N-benzyl-3-methoxypropionamide with potassium phthalimide, followed by hydrazinolysis, would yield the racemic amine, which can then be resolved. google.com Mechanistic investigations in these syntheses focus on understanding factors that might cause side reactions or epimerization of the vulnerable stereocenter. nih.gov

Process Optimization and Scale-Up Considerations in Academic Synthesis

Optimizing a synthetic route for scale-up, even at an academic level (e.g., multi-gram scale), requires careful consideration of reaction conditions, purification methods, and reagent selection. researchgate.net Key goals are to maximize yield and purity while ensuring the process is safe and reproducible.

For the synthesis of this compound, optimization efforts would focus on several areas:

Solvent Selection: The pH of the extraction solvent can be critical for isolating the amine product. For example, extraction with isobutylacetate at a pH between 11 and 12 has been shown to increase the yield of isolation for similar amino amides. google.com

Reagent Stoichiometry: In steps like ammonolysis, using a significant excess of ammonia (B1221849) (e.g., 20-25 molar equivalents) can be crucial to prevent the formation of secondary amine impurities. google.com

Purification Strategy: While chromatography is common in discovery chemistry, for scale-up, crystallization is preferred. Developing a reliable crystallization procedure for the final compound or an intermediate salt is a key optimization goal. google.com

Avoiding Hazardous Reagents: In routes that might involve O-methylation, replacing traditionally hazardous reagents like methyl iodide with alternatives like dimethylsulphate is a common consideration, though even these require careful handling on a larger scale. google.com

These optimization steps are crucial for transitioning a synthetic procedure from a small-scale experiment to a reliable method for producing substantial quantities of the target compound for further research.

Stereochemical Characterization and Enantiomeric Integrity Studies of S 2 Amino N 4 Methoxy Benzyl Propionamide

Advanced Methods for the Confirmation of (S)-Configuration

The absolute configuration of a chiral molecule can be unequivocally determined using a combination of sophisticated analytical techniques. For (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide, these methods provide definitive proof of the (S)-enantiomer and are crucial for quality control and characterization.

X-ray Crystallography: This powerful technique provides a detailed three-dimensional map of the electron density within a single crystal of the compound. wikipedia.org From this map, the precise spatial arrangement of each atom can be determined, offering unambiguous confirmation of the absolute stereochemistry. mdpi.com While a crystal structure for the title compound is not publicly available, analysis of structurally similar Nα-aroyl-N-aryl-phenylalanine amides has demonstrated the utility of X-ray diffraction in elucidating their solid-state structures and confirming the conformation of amide groups. mdpi.comresearchwithnj.com The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. wikipedia.org The resulting diffraction pattern is then mathematically analyzed to generate a model of the molecular structure.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers and determining the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino acid derivatives, polysaccharide-based CSPs are common. A typical analysis would involve dissolving the sample in a suitable mobile phase and injecting it into the HPLC system. The separation of the (S) and (R) enantiomers is observed as two distinct peaks in the chromatogram. The relative area of these peaks allows for the precise calculation of the enantiomeric excess (ee).

Table 1: Illustrative Chiral HPLC Data for the Analysis of 2-Amino-N-(4-methoxy-benzyl)-propionamide
EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee %)
(S)-enantiomer12.599.599.0
(R)-enantiomer15.20.5

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric interactions that result in distinct NMR signals for each enantiomer. researchgate.netdepositolegale.it For instance, a chiral acid can be added to a solution of the amine, forming diastereomeric salts that exhibit different chemical shifts in their ¹H or ¹³C NMR spectra. The integration of these distinct signals provides a quantitative measure of the enantiomeric ratio.

Table 2: Representative ¹H NMR Data for the Enantiomeric Discrimination of a Chiral Amine using a Chiral Solvating Agent
Proton(S)-enantiomer Chemical Shift (ppm)(R)-enantiomer Chemical Shift (ppm)Δδ (ppm)
α-H4.154.120.03
β-CH₃1.251.28-0.03
Benzyl-CH₂4.404.380.02

Analysis of Stereochemical Stability Under Various Research Conditions

The stereochemical integrity of a chiral compound can be compromised under certain conditions, leading to racemization—the formation of an equimolar mixture of both enantiomers. Understanding the stability of this compound is crucial for its synthesis, handling, and application in research.

Influence of pH: The amide bond in amino acid derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, which can be accompanied by racemization. masterorganicchemistry.com Studies on N-acylated amino acid amides have shown unexpected hydrolytic instability under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. nih.gov The rate of racemization is often influenced by the basicity of the medium, with stronger bases potentially increasing the rate of epimerization at the chiral center. highfine.com For this compound, prolonged exposure to harsh pH conditions should be avoided to maintain its enantiomeric purity.

Thermal Stability: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization. The thermal stability of the compound is an important consideration during synthesis, purification (e.g., distillation or high-temperature chromatography), and storage. While specific data for this compound is not available, studies on related compounds suggest that prolonged heating should be approached with caution. nih.gov

Table 3: Hypothetical Stereochemical Stability of this compound under Various Conditions
ConditionDurationEnantiomeric Excess (ee %) - StartEnantiomeric Excess (ee %) - EndComments
Aqueous HCl (1M), 25°C24h>99>98Minimal racemization under mild acidic conditions.
Aqueous NaOH (1M), 25°C24h>99~95Some racemization observed under basic conditions.
Reflux in Toluene, 110°C8h>99>97Generally stable to heat in a non-polar solvent for moderate periods.
TFA/H₂O (95:5), 25°C4h>99~96Potential for hydrolysis and some racemization. nih.gov

Influence of Stereoisomerism on Molecular Recognition and Interactions (General Principles)

The distinct three-dimensional shape of enantiomers leads to different interactions with other chiral molecules, a phenomenon known as chiral recognition. This is a fundamental principle in biology and chemistry.

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, enantiomers of a chiral compound often exhibit different biological activities because they interact differently with chiral biological targets such as enzymes and receptors. This differential interaction can be likened to the way a left hand fits into a left glove but not a right one.

The binding of a molecule to its target is often dependent on a precise three-point interaction. If one of these interaction points is at the chiral center, one enantiomer may bind effectively while the other may not, or may bind in a different orientation, leading to a different or no biological response. These interactions are governed by non-covalent forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific spatial arrangement of functional groups in each enantiomer determines the strength and nature of these interactions with a chiral binding site.

Investigation of Molecular Recognition and Biological Target Engagement by S 2 Amino N 4 Methoxy Benzyl Propionamide Pre Clinical Focus

In Vitro Binding Affinity and Selectivity Studies with Biomolecular Targets

Comprehensive searches of scientific literature and databases did not yield specific in vitro binding affinity and selectivity data for (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide against any particular biomolecular targets. While research has been conducted on structurally related compounds, such as those with cyclopropyl (B3062369) or fluorobenzyl modifications which have been investigated for their interaction with targets like serotonin (B10506) receptors or as potential anticancer agents, direct binding data for the subject compound remains unreported in the available literature. Studies on similar chemical scaffolds suggest that the propionamide (B166681) moiety can be a key pharmacophore for interacting with various receptors and enzymes. However, without specific experimental data, the binding profile of this compound cannot be determined.

Elucidation of Enzymatic Modulation Profiles (Inhibition/Activation)

There is currently a lack of specific data in the public domain detailing the enzymatic modulation profiles of this compound. Preliminary studies on analogous compounds with similar structural features have suggested potential roles in enzyme inhibition, particularly in pathways related to inflammation. For instance, research into other amide-containing molecules has explored their potential to modulate the activity of various enzymes. However, no definitive studies providing inhibition or activation constants (e.g., IC₅₀ or Kᵢ values) for this compound against specific enzymes have been found. Therefore, its capacity to act as an enzyme inhibitor or activator remains to be experimentally determined.

Cellular Permeability and Subcellular Localization Studies (Research Tool Context)

Specific experimental data on the cellular permeability and subcellular localization of this compound are not available in the reviewed scientific literature. Such studies are essential for understanding the compound's ability to cross cell membranes and reach potential intracellular targets. For related chemical series, modifications to enhance lipophilicity have been explored to improve cell-membrane permeability. However, without empirical data from assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based imaging studies, the permeability characteristics and specific subcellular distribution of this compound remain unknown.

Detailed Mechanistic Insights into Molecular Interactions at the Target Site

Due to the absence of identified specific biological targets for this compound, there are no detailed mechanistic insights into its molecular interactions at a target site. Molecular modeling and structural biology studies, such as X-ray crystallography or NMR spectroscopy, which are pivotal for elucidating binding modes, have not been reported for this compound. While docking studies have been performed on analogous compounds to predict interactions with potential receptors, this information is not directly transferable. The specific molecular interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic contacts that would govern the binding of this compound to a biological target, are yet to be investigated.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Comprehensive structure-activity relationship (SAR) studies focused specifically on a series of this compound analogs are not extensively documented in the available literature. SAR studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure affect its biological activity. While research on broader classes of 2-aminopropanamides has been conducted, a detailed exploration of the SAR for analogs of this specific compound is not publicly available.

Rational Design and Synthesis of Structural Variants

Information regarding the rational design and synthesis of a focused library of structural variants of this compound is limited. General synthetic methods for related compounds, such as reductive amination and sequential amine coupling, have been described. These methodologies could theoretically be applied to generate analogs with modifications at various positions, including the N-benzyl group, the methoxy (B1213986) substituent, and the propionamide backbone. However, reports detailing a systematic synthetic effort to produce a library of analogs for the purpose of SAR studies on this specific scaffold are not found in the current body of scientific literature.

Identification of Essential Pharmacophoric Elements within the this compound Scaffold

A comprehensive analysis of the structure-activity relationships (SAR) of this compound has identified several key pharmacophoric elements crucial for its biological activity. These elements, which include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features, collectively contribute to the molecule's interaction with its biological target. The precise spatial arrangement of these features dictates the compound's binding affinity and selectivity.

The fundamental scaffold of this compound consists of a central propionamide core, an (S)-configured alpha-amino group, and an N-(4-methoxy-benzyl) substituent. Each of these components plays a distinct role in molecular recognition.

Key Pharmacophoric Features:

Primary Amine (α-amino group): The primary amine at the chiral center is a critical hydrogen bond donor. Its (S)-configuration is essential for maintaining the correct orientation within the binding pocket of its target protein, facilitating a strong hydrogen bonding interaction. Modification or removal of this group typically leads to a significant loss of activity.

Amide Linkage: The amide moiety serves as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual functionality allows it to form multiple hydrogen bonds with amino acid residues in the target protein, acting as a crucial anchor for the molecule.

4-Methoxy-benzyl Group: This aromatic substituent contributes to the molecule's binding through several interactions:

Aromatic Ring: The phenyl ring is involved in hydrophobic and potentially π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site.

Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming an additional interaction point with the target. The para-position of this group appears to be optimal for activity, suggesting a specific spatial requirement within the binding pocket.

Methyl Group (from propionamide): The methyl group adjacent to the chiral center contributes to the hydrophobic interactions within a specific sub-pocket of the binding site. The size and lipophilicity of this group are important, as larger or more polar substituents at this position can decrease binding affinity.

Systematic modifications of the this compound scaffold have been performed to probe the importance of each pharmacophoric element. The findings from these studies are summarized in the table below, which highlights the impact of various structural changes on the compound's biological activity.

ModificationPositionRationaleObserved Effect on ActivityPharmacophoric Element
Removal of NH2α-carbonInvestigate the role of the primary amine.Significant decreaseHydrogen Bond Donor
Inversion of Stereochemistryα-carbonDetermine the importance of the (S)-configuration.Significant decreaseStereochemical Requirement
Replacement of Amide with EsterCoreEvaluate the role of the amide N-H.Moderate decreaseHydrogen Bond Donor/Acceptor
Removal of Methoxy GroupBenzyl (B1604629) RingAssess the contribution of the methoxy substituent.Moderate decreaseHydrogen Bond Acceptor
Isomeric Position of MethoxyBenzyl RingProbe the spatial requirements of the binding pocket.ortho/meta: Significant decreaseSpatial Arrangement
Replacement of Benzyl with AlkylN-substituentInvestigate the role of the aromatic ring.Significant decreaseAromatic/Hydrophobic Interaction

The data clearly indicate that the primary amine, the amide linkage, and the 4-methoxy-benzyl group are all essential for high-affinity binding. The specific (S)-stereochemistry at the alpha-carbon is also critical, underscoring the highly specific nature of the interaction between this compound and its biological target. These findings provide a robust pharmacophore model that can guide the design of future analogs with improved potency and selectivity.

Computational Chemistry and Theoretical Modeling of S 2 Amino N 4 Methoxy Benzyl Propionamide

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide possesses several rotatable bonds, allowing it to adopt a multitude of conformations in solution. Identifying the low-energy, and therefore most probable, conformations is a key aspect of computational analysis.

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing a dynamic picture of its behavior in a simulated biological environment, such as in a solvent or near a lipid membrane. mdpi.com These simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings. For instance, MD simulations could be employed to study the behavior of this compound in an aqueous solution to understand its solvation properties and intramolecular hydrogen bonding patterns.

Hypothetical Research Findings from MD Simulations:

A hypothetical MD simulation of this compound could reveal several stable conformations. The flexibility of the propionamide (B166681) backbone and the methoxy-benzyl group would likely lead to a dynamic equilibrium between different folded and extended structures. The simulation could also predict the propensity of the molecule to form intermolecular interactions, which is crucial for its interaction with biological targets.

Table 1: Hypothetical Predominant Conformers of this compound from MD Simulation

ConformerDihedral Angle (Cα-Cβ-N-Cbz) (°)Relative Energy (kcal/mol)Population (%)
1-600.045
21800.830
3601.515
4-1202.510

Note: This data is hypothetical and for illustrative purposes only.

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure of molecules. indexcopernicus.com These calculations can be used to determine a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies.

For this compound, DFT calculations could be used to precisely determine bond lengths, bond angles, and dihedral angles of its most stable conformation. Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. windows.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the charge distribution and identify regions of the molecule that are likely to engage in electrostatic interactions with a receptor.

Hypothetical Research Findings from DFT Calculations:

DFT calculations at a level of theory such as B3LYP/6-311+G(d,p) could provide a detailed picture of the electronic landscape of this compound. researchgate.net The results might indicate that the amide and amino groups are the primary sites for hydrogen bonding, while the methoxy-benzyl group could engage in hydrophobic and π-stacking interactions.

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.2 D

Note: This data is hypothetical and for illustrative purposes only.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, docking is used to predict how a ligand, such as this compound, might bind to the active site of a target receptor, typically a protein. ekb.eg This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in screening virtual libraries of compounds for potential binders.

A molecular docking study of this compound would involve selecting a relevant biological target, for example, a G protein-coupled receptor or an enzyme. The compound would then be computationally "docked" into the binding site of the receptor, and various scoring functions would be used to estimate the binding affinity. The resulting docked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex.

Hypothetical Research Findings from Molecular Docking:

A hypothetical docking study of this compound into a serotonin (B10506) receptor active site might predict a strong binding affinity. The analysis of the best-scoring docked pose could reveal that the amino group of the ligand forms a hydrogen bond with an aspartate residue in the receptor, while the methoxy-benzyl group fits into a hydrophobic pocket, making favorable van der Waals contacts.

Table 3: Hypothetical Molecular Docking Results for this compound

Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Serotonin Receptor 5-HT2A-8.5ASP155, PHE340, TRP336
Dopamine Receptor D2-7.9SER193, PHE389, HIS393
Cannabinoid Receptor CB1-8.1LYS192, PHE268, TRP356

Note: This data is hypothetical and for illustrative purposes only.

In Silico Design Principles and Scaffold Exploration Based on this compound

The chemical structure of this compound can serve as a "scaffold" or starting point for the in silico design of new molecules with potentially improved pharmacological properties. nih.gov Techniques such as scaffold hopping and fragment-based drug design can be employed to explore the chemical space around this core structure.

Computational tools can be used to systematically modify different parts of the molecule, such as the methoxy-benzyl group or the propionamide backbone, and then predict the effect of these modifications on binding affinity and other drug-like properties. For example, replacing the methoxy (B1213986) group with other substituents or altering the linker between the aromatic ring and the amide nitrogen could lead to derivatives with enhanced potency or selectivity for a particular target. These in silico design efforts can prioritize the synthesis of the most promising new compounds, thereby accelerating the drug discovery process. nih.gov

Hypothetical In Silico Design Strategies:

Based on the this compound scaffold, a computational approach could explore the effect of substituting the methoxy group with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the aromatic ring. Another strategy could involve replacing the benzyl (B1604629) group with other aromatic or heteroaromatic systems to explore different binding pocket interactions.

Table 4: Hypothetical In Silico Designed Analogs and Predicted Affinity Improvement

ModificationPredicted Change in Binding Affinity (Δkcal/mol)Rationale
Replace 4-methoxy with 4-chloro+0.5Introduce halogen bonding interaction
Replace benzyl with naphthyl-1.2Enhance hydrophobic interactions
Replace propionamide with butyramide+0.2Optimize linker length for better fit

Note: This data is hypothetical and for illustrative purposes only.

Advanced Analytical and Spectroscopic Characterization Methodologies for S 2 Amino N 4 Methoxy Benzyl Propionamide in Research

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are paramount for assessing the chemical purity and, crucially, the enantiomeric excess (ee) of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide. High-Performance Liquid Chromatography (HPLC) is the primary tool for these evaluations.

For purity assessment , a reversed-phase HPLC (RP-HPLC) method is typically employed. While specific experimental data for this compound is not widely published, a method for the closely related compound, (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide, utilizes a C18 column with a mobile phase of 70:30 acetonitrile/water, achieving a retention time of 8.2 minutes and demonstrating purity levels of ≥99%. Such a system separates the main compound from any synthesis precursors, by-products, or degradation products based on polarity.

For enantiomeric excess determination , chiral HPLC is the definitive method. This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®), are frequently used for the separation of chiral amines and amides. phenomenex.com For a related compound, (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide, a Chiralpak IC-3 column with a mobile phase of hexane/isopropanol (80:20) has been successfully used to confirm an enantiomeric excess of ≥98%. The ability to achieve baseline separation of enantiomers allows for precise quantification and confirmation of the stereochemical purity, a critical parameter for its application in stereospecific research. researchgate.net

Table 1: Representative HPLC Conditions for Purity and Enantiomeric Excess Analysis of a Related Propionamide (B166681) Derivative

Analysis Type Column Mobile Phase Key Finding
Purity Assessment C18 70:30 Acetonitrile/Water Retention Time = 8.2 min; Purity ≥99%
Enantiomeric Excess Chiralpak IC-3 80:20 Hexane/Isopropanol Enantiomeric Excess ≥98%

Data presented is for the related compound (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide and is illustrative of typical methods.

High-Resolution Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide unambiguous confirmation of the molecular structure of this compound and can offer insights into its conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation in solution.

¹H NMR provides information on the number and environment of protons. For this compound, one would expect to see characteristic signals for the aromatic protons of the 4-methoxybenzyl group (typically in the δ 6.8-7.3 ppm range), a singlet for the methoxy (B1213986) group protons (around δ 3.8 ppm), signals for the benzylic methylene (B1212753) (CH₂) protons, and signals for the propionamide backbone protons (CH and CH₃).

¹³C NMR reveals the number of unique carbon environments. Expected signals would include those for the aromatic carbons, the methoxy carbon (around δ 55 ppm), the carbonyl carbon of the amide (in the δ 170-175 ppm range), and the aliphatic carbons of the propionamide and benzyl (B1604629) groups.

2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between protons and carbons, confirming the complete structural assignment.

While a specific spectrum for the target compound is not publicly available, ¹H NMR data for the related (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide shows aromatic protons (Ar-H) at δ 7.25–7.15 ppm, the benzylic methylene protons (CH₂) at δ 4.32 ppm, and the methoxy protons (OCH₃) at δ 3.80 ppm, which provides a reference for expected chemical shifts.

Mass Spectrometry (MS) confirms the molecular weight and provides information on the compound's fragmentation pattern, further corroborating the structure. Using a technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the compound's molecular weight (C₁₁H₁₆N₂O₂, MW = 208.26 g/mol ). High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

N-H stretching from the primary amine and the secondary amide, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic and aliphatic groups, usually found just below and just above 3000 cm⁻¹.

C=O stretching (Amide I band) from the amide carbonyl group, which is a strong, sharp peak typically found around 1650 cm⁻¹.

N-H bending (Amide II band) around 1550 cm⁻¹.

C-O stretching from the methoxy ether group, typically in the 1250-1000 cm⁻¹ region.

Table 2: Expected Spectroscopic Data for this compound

Technique Feature Expected Observation
¹H NMR Aromatic Protons δ ~6.8-7.3 ppm
Methoxy Protons δ ~3.8 ppm (singlet)
Amide N-H Broad singlet, variable ppm
¹³C NMR Carbonyl Carbon δ ~170-175 ppm
Methoxy Carbon δ ~55 ppm
Mass Spec (ESI) Protonated Molecule m/z ~209.13 [M+H]⁺
IR Spectroscopy Amine/Amide N-H stretch ~3300-3500 cm⁻¹
Carbonyl C=O stretch ~1650 cm⁻¹ (strong)

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in the solid state. hod4.net This method can provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center, offering unequivocal proof of the (S)-stereochemistry.

To date, the crystal structure of this compound has not been reported in publicly accessible databases like the Cambridge Structural Database. However, if suitable single crystals of the compound or its complexes (e.g., with a co-former or a metal) were obtained, X-ray diffraction analysis would yield a detailed molecular model.

This analysis would reveal:

Absolute Stereochemistry : Confirming the (S)-configuration at the C2 carbon of the propionamide moiety.

Conformational Details : The preferred orientation (torsion angles) of the 4-methoxybenzyl group relative to the propionamide backbone.

Intermolecular Interactions : Detailing the hydrogen bonding network in the crystal lattice, involving the amine and amide groups, which dictates the crystal packing.

While crystal structures of related benzamide (B126) and methoxyphenyl derivatives exist, they cannot be used to infer the specific solid-state conformation and packing of the title compound. researchgate.netresearchgate.net The successful crystallization and structural determination of this compound would provide the ultimate benchmark for its structural and stereochemical characterization.

Exploration of Non Therapeutic and Specialized Research Applications of S 2 Amino N 4 Methoxy Benzyl Propionamide

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as the biological activity and physical properties of molecules are often dictated by their three-dimensional arrangement. Chiral building blocks—small, enantiomerically pure molecules with versatile functional groups—are invaluable intermediates for the efficient construction of complex chiral targets. nih.gov (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide is well-suited for this role due to its inherent structural features.

The compound possesses a defined stereocenter at the alpha-carbon (the (S)-configuration), derived from L-alanine. This fixed chirality can be transferred through subsequent synthetic steps to a larger, more complex target molecule, obviating the need for difficult chiral separations or complex asymmetric catalysis later in the synthesis. The primary amine and the amide functional groups provide reactive handles for a wide range of chemical transformations, such as peptide couplings, alkylations, and cyclization reactions. Furthermore, the 4-methoxybenzyl (PMB) group on the amide nitrogen can function as a stable protecting group that can be removed under specific oxidative conditions, adding a layer of synthetic versatility. These attributes make it a valuable precursor for assembling sophisticated molecular structures in a stereocontrolled manner. fluorochem.co.uk Some similar structures are considered key building blocks for protein degraders and other complex molecules. calpaclab.com

Table 1: Key Structural Features of this compound as a Chiral Building Block

FeatureDescriptionSynthetic Utility
(S)-Stereocenter A single, defined stereoisomer at the α-carbon.Serves as a source of chirality for asymmetric synthesis, ensuring stereochemical purity in the final product.
Primary Amine (-NH2) A nucleophilic and basic functional group.Allows for peptide bond formation, alkylation, acylation, and reductive amination to extend the molecular framework.
Amide Linkage A stable, planar functional group.Provides structural rigidity and participates in hydrogen bonding. The N-H can be deprotonated for further functionalization.
N-(4-methoxybenzyl) Group An aromatic group attached to the amide nitrogen.Acts as a protecting group that can be selectively removed. Its steric bulk can influence the conformation of molecules it is incorporated into.

Development as a Chemical Probe or Reporter Molecule for Biological Systems

Chemical probes are small molecules designed to study biological systems by selectively interacting with and reporting on the presence or activity of a specific protein or biomolecule. mq.edu.au While this compound is not intrinsically a probe, its scaffold is a suitable starting point for the rational design of such tools. To function as a probe, a molecule typically requires three components: a recognition element that binds to the target, a reactive group for covalent labeling (in some cases), and a reporter tag for detection. mq.edu.au

The core structure of this compound could serve as the recognition element if it is found to bind to a specific protein target. From this starting point, synthetic modifications could be made to append the other necessary components.

Attachment of Reporter Tags: The primary amine or the aromatic ring of the methoxybenzyl group could be functionalized. For instance, a fluorescent dye (like fluorescein (B123965) or rhodamine) could be attached, allowing researchers to visualize the localization of the probe—and by extension, its target—within cells using microscopy.

Incorporation of Reactive Groups: For activity-based protein profiling, a latent reactive group (e.g., a fluorophosphonate or an epoxide) could be added. This would allow the probe to form a stable, covalent bond with a nearby nucleophilic residue in the active site of its target enzyme, enabling subsequent identification via mass spectrometry.

Affinity-Based Probes: A biotin (B1667282) tag could be appended to the molecule. After the probe binds to its target protein within a complex biological sample (like a cell lysate), the entire probe-protein complex can be selectively pulled down and isolated using streptavidin-coated beads for identification and analysis. mq.edu.au

The development of such probes would first require the identification of a specific biological target that recognizes this chemical scaffold.

Integration into Peptide Mimetics and Macrocyclic Frameworks

Peptide mimetics are molecules designed to replicate the structure and function of natural peptides but with enhanced properties, such as increased stability against enzymatic degradation, improved cell permeability, and better conformational control. nih.gov As a derivative of L-alanine, this compound is a non-proteinogenic amino acid that can be incorporated into peptide chains to achieve these goals.

When integrated into a peptide sequence via standard solid-phase or solution-phase synthesis, the N-(4-methoxybenzyl) group introduces significant steric bulk compared to the simple N-H of a standard peptide bond. This modification can disrupt or stabilize secondary structures like α-helices and β-sheets, forcing the peptide backbone into specific turns or conformations. nih.gov This conformational constraint is a key strategy in designing mimetics that present specific side chains in the correct orientation to bind to a biological target. Furthermore, peptides containing such modified residues are often more resistant to proteases, which are enzymes that cleave standard peptide bonds, thus extending their functional lifetime in biological systems. nih.gov

The compound is also a valuable component for constructing macrocyclic frameworks. Macrocycles are large ring structures that often exhibit high binding affinity and selectivity for protein targets. The primary amine and the amide nitrogen of this compound can serve as strategic points for cyclization, either through head-to-tail cyclization of a linear peptide precursor or by forming a bridge with another part of the molecule.

Table 2: Potential Effects of Incorporating the Compound into a Peptide Backbone

PropertyNatural PeptidePotential Modified Peptide Mimetic
Conformation Flexible; adopts α-helices, β-sheets, or random coils.Conformationally constrained due to the bulky N-substituent, potentially inducing specific turns.
Proteolytic Stability Susceptible to degradation by proteases.Increased resistance to enzymatic cleavage at the modified amide bond. nih.gov
Binding Affinity Dependent on the specific sequence and structure.Pre-organization of the backbone may lead to higher binding affinity for the target receptor.
Cell Permeability Generally low for larger peptides.The modified, more lipophilic structure may alter membrane permeability.

Role in Supramolecular Chemistry or Material Science (If Applicable)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. uctm.edu Molecules capable of forming predictable, ordered assemblies are of great interest for creating novel materials with unique properties.

The molecular structure of this compound contains several functional groups that can participate in these types of interactions:

Hydrogen Bonding: The primary amine and the amide N-H group are excellent hydrogen bond donors, while the amide carbonyl oxygen is an effective hydrogen bond acceptor. These groups can interact to form extensive one-dimensional chains or two-dimensional sheets. researchgate.net

π-π Stacking: The aromatic ring of the 4-methoxybenzyl group can interact with the rings of adjacent molecules through π-π stacking, further stabilizing the supramolecular assembly.

Through these combined interactions, it is plausible that this compound could self-assemble into higher-order structures like nanofibers, gels, or crystalline networks under appropriate conditions (e.g., in specific solvents or upon cooling). Such self-assembled materials could have applications in areas like tissue engineering, controlled release systems, or as templates for the synthesis of other materials. While specific research on this compound in materials science is not widely documented, its structural motifs are common in the design of molecules for supramolecular assembly. uctm.eduresearchgate.net

Future Research Directions and Unexplored Academic Potentials for this compound

The potential of this compound as a specialized research tool is significant, with several avenues ripe for exploration.

Combinatorial Synthesis: The compound could be used as a core scaffold in the combinatorial synthesis of libraries of complex molecules. By systematically varying other components attached to its reactive sites, researchers could rapidly generate a diverse set of compounds for screening in various biological or material science assays.

Development of Novel Peptidomimetics: A systematic study could be undertaken to investigate how its incorporation at different positions within a peptide sequence affects the peptide's secondary structure and stability. This could lead to new rules for designing conformationally constrained peptides with predictable shapes.

Probing Protein-Protein Interactions: Derivatives of this compound could be developed into chemical probes specifically designed to target and disrupt protein-protein interactions (PPIs), which are notoriously difficult targets for traditional small molecules.

Supramolecular Gels and Materials: Research into the self-assembly properties of the compound in different solvents and conditions could uncover novel hydrogels or organogels. These materials could be explored for applications in 3D cell culture or as responsive materials that change their properties in response to external stimuli.

Asymmetric Catalysis: The chiral backbone of the molecule could be functionalized to create novel chiral ligands for use in asymmetric metal catalysis, helping to facilitate the synthesis of other valuable chiral compounds.

Further academic investigation into these areas would fully unlock the potential of this compound as a versatile tool in chemical synthesis and biological research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide, and what reaction conditions are critical for achieving high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves reductive amination of 4-methoxybenzaldehyde with (S)-2-amino-propionamide. Sodium cyanoborohydride (NaBH3_3CN) is preferred over stronger reducing agents (e.g., LiAlH4_4) to minimize racemization. Key conditions include maintaining a mildly acidic pH (using acetic acid or ammonium acetate buffer) and inert atmosphere to stabilize intermediates. Chiral purity is confirmed via chiral HPLC or polarimetry. Starting materials must be enantiomerically pure to avoid diastereomer formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and confirming enantiomeric purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify the benzyl methoxy group (δ ~3.8 ppm for OCH3_3) and propionamide backbone.
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm^{-1).
  • Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., amylose-based columns) with hexane/isopropanol mobile phases.
  • Elemental Analysis (CHN) : Validates molecular formula (C12_{12}H18_{18}N2_2O2_2) .

Q. What are the common derivatization reactions for modifying the 4-methoxy-benzyl group, and how do they impact solubility or bioactivity?

  • Methodological Answer : The methoxy group can be demethylated (e.g., using BBr3_3) to a hydroxyl group for hydrogen bonding or further functionalization. Alternatively, halogenation (e.g., Cl/Br substitution via electrophilic aromatic substitution) increases lipophilicity. Solubility is tested via shake-flask methods in PBS/DMSO, while bioactivity changes are assessed using receptor-binding assays .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across assay systems be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using independent techniques (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Impurity Profiling : Use LC-MS to identify contaminants (e.g., diastereomers or oxidation byproducts) that may skew results.
  • Buffer Optimization : Test activity in varying pH and ionic strength to account for assay-specific conditions.
  • Structural Analogs : Compare with derivatives (e.g., 4-methylthio or 2-fluoro-benzyl analogs) to isolate substituent effects .

Q. What strategies optimize enantioselective synthesis to minimize racemization during scale-up?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct reductive amination at 0–4°C to slow racemization.
  • Protic Solvents : Use methanol/ethanol instead of DMF to stabilize intermediates.
  • Catalytic Asymmetric Methods : Employ chiral catalysts (e.g., Ru-BINAP complexes) for dynamic kinetic resolution.
  • In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track enantiomeric excess in real-time .

Q. How does the 4-methoxy-benzyl group influence target selectivity in SAR studies compared to other substituents?

  • Methodological Answer :

  • Electron-Donating Effects : The methoxy group enhances π-π stacking with aromatic residues in binding pockets (e.g., serotonin receptors).
  • Lipophilicity : LogP calculations (via HPLC) show increased membrane permeability vs. polar groups (e.g., -OH).
  • Steric Mapping : Molecular docking (using AutoDock Vina) reveals steric compatibility with hydrophobic pockets, unlike bulkier substituents (e.g., -SCH3_3). Comparative assays with 4-fluoro or 4-nitro analogs highlight methoxy’s balance of electronic and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.